Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)7-5-8(11(15)17-2)13-9-6(7)3-4-12-9/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUAXQHBFQKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CN2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ester groups into alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has been investigated for its pharmacological properties, particularly as an inhibitor of specific kinases involved in various diseases.
Inhibition of SGK-1 Kinase
Research indicates that compounds related to pyrrolo[2,3-b]pyridines have shown promise as inhibitors of the serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a crucial role in renal and cardiovascular diseases by mediating electrolyte balance and cell proliferation processes. The inhibition of SGK-1 may provide therapeutic strategies for conditions such as hypertension and heart failure .
Case Study: Therapeutic Potential
A study highlighted the use of pyrrolo[2,3-b]pyridine derivatives in treating disorders associated with SGK-1 activity. The findings suggest that these compounds could lead to the development of new treatments for renal diseases characterized by excessive cell proliferation .
Organic Synthesis Applications
This compound is also utilized in synthetic organic chemistry for constructing complex molecular architectures.
Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it valuable in developing new pharmaceuticals.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Used to form C-C bonds with aryl boronic acids. | |
| Nucleophilic Substitution | Reacts with nucleophiles to introduce functional groups. |
Research Findings and Insights
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Effects : Preliminary studies indicate that certain pyrrolo derivatives may protect neuronal cells from oxidative stress, opening avenues for treating neurodegenerative diseases .
- Antimicrobial Properties : Investigations have revealed that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate (hereafter referred to as the target compound ) with structurally related pyrrolopyridine derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.
Substituent Effects and Reactivity
Physicochemical Properties
Biological Activity
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate (CAS No. 1190312-50-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a fused pyridine and pyrrole ring structure with two ester groups at positions 4 and 6. Its molecular formula is CHNO with a molecular weight of 234.21 g/mol. This unique structure contributes to its reactivity and potential for derivatization, making it a valuable compound for research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential in:
- Inhibiting Enzymatic Activity : Research indicates that it can inhibit TNIK (TRAF2 and NCK-interacting kinase), which is implicated in various cancer pathways. Some derivatives demonstrated IC values lower than 1 nM in inhibiting TNIK activity .
- Modulating Immune Responses : this compound has been shown to inhibit IL-2 secretion in a concentration-dependent manner .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:
- Pyrrole Derivatives : Compounds with similar structures have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various mechanisms:
- Cell Proliferation Inhibition : Studies have indicated that derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. For example, analogous pyrrole derivatives (e.g., diethyl oxalate reflux in ethanol) achieve yields up to 85% by optimizing solvent choice, temperature, and reaction time . Key variables include:
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaOEt) can accelerate esterification.
- Temperature : Reflux conditions (e.g., 78°C for ethanol) are critical for equilibrium-driven reactions.
Characterization via NMR and X-ray crystallography (as in related pyrrole dicarboxylates) confirms structural fidelity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Single-crystal XRD using APEX2 and SAINT-Plus software resolves bond lengths, angles, and packing motifs, as demonstrated for structurally similar pyrrole derivatives .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies substituent positions and ester group configurations.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the design of novel derivatives with enhanced biological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties and predict reactive sites for functionalization .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Software like AutoDock Vina evaluates binding affinities.
- Reaction Path Search : Tools like GRRM or Gaussian explore energy barriers for cyclization or substitution reactions, reducing trial-and-error experimentation .
Q. What methodological approaches are recommended for resolving contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls. For example, variations in anti-inflammatory activity may arise from differing IL-6/TNF-α measurement protocols .
- Purity Analysis : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers or confounding variables.
Q. How can factorial design be applied to optimize multi-step synthetic pathways for complex pyrrolo-pyridine derivatives?
- Methodological Answer :
- Factor Selection : Identify critical variables (e.g., temperature, molar ratios, catalysts) using preliminary screening (e.g., Plackett-Burman design).
- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield. For example, a central composite design could optimize esterification and cyclization steps .
- Validation : Confirm predicted optimal conditions with triplicate experiments and characterize products via XRD/NMR .
Q. What strategies can troubleshoot failed cyclization reactions in fused heterocyclic systems based on pyrrolo-pyridine scaffolds?
- Methodological Answer :
- Mechanistic Analysis : Use computational tools (e.g., Gaussian) to identify kinetic/thermodynamic bottlenecks in cyclization pathways .
- Alternative Reagents : Replace hydrazine with semicarbazide or hydroxylamine to test nucleophilic reactivity, as seen in analogous pyrazolopyridine syntheses .
- Protecting Groups : Introduce SEM (2-(trimethylsilyl)ethoxymethyl) groups to stabilize intermediates, as demonstrated for chloro-pyrrolo-pyridines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar pyrrole-dicarboxylate syntheses?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using published protocols (e.g., diethyl oxalate reflux ) while controlling humidity and oxygen levels.
- Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolyzed esters or dimerized species).
- Cross-Validation : Compare results with alternative methods (e.g., bromination under acetic acid ) to isolate procedural vs. compound-specific factors.
Experimental Design & Optimization
Q. What role do membrane separation technologies play in purifying pyrrolo-pyridine derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
